molecular formula C11H16N2S B12517705 N-(2,5-Dimethylphenyl)-N-ethylthiourea CAS No. 819818-93-4

N-(2,5-Dimethylphenyl)-N-ethylthiourea

Cat. No.: B12517705
CAS No.: 819818-93-4
M. Wt: 208.33 g/mol
InChI Key: KFXZHJUXMUZAET-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-N-ethylthiourea, with the CAS Registry Number 819818-93-4, is an organic compound with the molecular formula C 11 H 16 N 2 S and a molecular weight of 208.32 g/mol . Its structure features a thiourea backbone, where a sulfur atom replaces the oxygen of a typical urea, substituted with a 2,5-dimethylphenyl group and an ethyl group . Thiourea derivatives are a significant class of compounds in scientific research due to their diverse chemical properties and biological activities. They are frequently investigated for their potential in areas such as medicinal chemistry and materials science . Research on similar compounds, such as 3-acetyl-1-(2,5-dimethylphenyl)thiourea, has shown that the molecular conformation is stabilized by intramolecular hydrogen bonding, and the molecules can form distinctive dimeric structures in the solid state through intermolecular N-H···S hydrogen bonds . This makes N-arylthiourea derivatives valuable subjects in crystallography and supramolecular chemistry for studying intermolecular interactions and crystal engineering. Calculated physical properties for this compound include a density of approximately 1.125 g/cm³ and a boiling point of around 329.1°C at 760 mmHg . This product is intended for research and development purposes only and is not classified as a medicinal or edible substance. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

819818-93-4

Molecular Formula

C11H16N2S

Molecular Weight

208.33 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-1-ethylthiourea

InChI

InChI=1S/C11H16N2S/c1-4-13(11(12)14)10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3,(H2,12,14)

InChI Key

KFXZHJUXMUZAET-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=C(C=CC(=C1)C)C)C(=S)N

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Two primary methods dominate the synthesis of N-(2,5-dimethylphenyl)-N-ethylthiourea:

Method A: Reaction of 2,5-Dimethylphenyl Isothiocyanate with Ethylamine

This method leverages the nucleophilic addition of ethylamine to the electrophilic carbon of the isothiocyanate group.

Reagents and Conditions
Component Details
Isothiocyanate 2,5-Dimethylphenyl isothiocyanate
Amine Ethylamine (1.0–1.2 equiv)
Solvent Dichloromethane (DCM) or ethanol
Temperature Room temperature to reflux
Reaction Time 1–4 hours
Mechanistic Pathway
  • Isothiocyanate Formation : 2,5-Dimethylaniline reacts with thiophosgene (ClSCN) in anhydrous DCM to form 2,5-dimethylphenyl isothiocyanate.
  • Nucleophilic Addition : Ethylamine attacks the electrophilic carbon of the isothiocyanate, displacing the thiocyanate group to yield the thiourea.
Workup and Purification
  • Extraction : The reaction mixture is diluted with water, and the product is extracted into DCM.
  • Purification : Recrystallization from ethanol or ethyl acetate yields the pure compound.
Yield and Purity

Typical yields range from 70–85% under optimized conditions, with purity confirmed by HPLC and NMR.

Method B: In Situ Isothiocyanate Formation via Dithiocarbamate Desulfurization

This alternative route involves intermediate dithiocarbamate formation, followed by desulfurization to generate the isothiocyanate.

Reagents and Conditions
Component Details
Amine Ethylamine (1.0 equiv)
CS₂ Carbon disulfide (2.5 equiv)
Desulfurizing Agent Cyanuric acid or triphenylphosphine
Solvent Water/DCM (biphasic)
Temperature Room temperature
Mechanistic Pathway
  • Dithiocarbamate Formation : Ethylamine reacts with CS₂ in aqueous NaOH to form ethyldithiocarbamate.
  • Desulfurization : Cyanuric acid or other reagents cleave the dithiocarbamate to generate ethyl isothiocyanate.
  • Thiourea Synthesis : The isothiocyanate reacts with 2,5-dimethylphenylamine under basic conditions.
Challenges and Limitations
  • Lower Yields : Yields typically range from 50–60% due to side reactions (e.g., urea formation).
  • Complex Workup : Requires careful separation of biphasic mixtures and byproduct removal.

Analytical Characterization

Spectroscopic Data

Spectroscopic Method Key Observations
¹H NMR - Aromatic protons: δ 7.2–7.8 ppm (m, 3H)
- Ethyl group: δ 1.2–1.4 ppm (t, 3H), δ 3.3–3.5 ppm (q, 2H)
- Thiourea proton: δ 10.0–10.5 ppm (s, 1H)
¹³C NMR - C=S: δ 182–184 ppm
IR - N–H stretch: ~3300 cm⁻¹
- C=S stretch: ~2100 cm⁻¹

Data extrapolated from analogous thioureas.

Comparative Analysis of Methods

Parameter Method A Method B
Yield 70–85% 50–60%
Purity High Moderate
Reaction Time 1–4 hours 6–12 hours
Cost Moderate Low
Scalability High Moderate

Recommendation : Method A is preferred for its higher yield and simplicity, while Method B is suitable for cost-sensitive applications.

Industrial and Academic Applications

  • Heterocyclic Synthesis : The compound serves as a precursor for imidazolidine-thiones and thiazolidines via reactions with aldehydes or maleic anhydride.
  • Pharmaceutical Intermediates : Thioureas are used in kinase inhibitor synthesis (e.g., sunitinib analogs).

Chemical Reactions Analysis

Chemical Reactions Involving N-(2,5-Dimethylphenyl)-N-ethylthiourea

The reactivity of this compound is influenced by the electronic effects of the substituents on the aromatic ring and the nature of the alkyl group attached to nitrogen. This compound can participate in various chemical reactions, including those with maleimides to form thiazolidines, although specific examples involving this compound are not detailed in the available literature .

Potential Reaction Pathways

  • Reaction with Maleimides : Thioureas can react with maleimides to form thiazolidines. The regioselectivity of these reactions is influenced by the nucleophilicity of the nitrogen atoms and steric factors .

  • Enzyme Inhibition : Thioureas are known to exhibit inhibitory effects on certain biological pathways by acting as enzyme inhibitors or modulators. The specific mechanism often involves binding to active sites on enzymes or receptors.

Biological Activities

ActivityMechanism
AntimicrobialBinding to enzymes or receptors
AnticancerInhibition of specific biological pathways

Future Research Directions

  • Detailed Mechanistic Studies : Investigating the specific mechanisms by which this compound interacts with biological systems could provide insights into its therapeutic potential.

  • Synthetic Modifications : Exploring modifications to the compound's structure could enhance its reactivity or biological activity, leading to more effective applications.

Scientific Research Applications

Chemical Synthesis and Applications

1. Building Block in Organic Synthesis
N-(2,5-Dimethylphenyl)-N-ethylthiourea serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and substitution, leading to the formation of sulfoxides, sulfones, and other thiourea derivatives.

2. Mechanism of Action
The compound's mechanism of action involves the inhibition of specific enzymes by binding to their active sites. This interaction can block enzyme functions, resulting in various biological effects such as antimicrobial or anticancer activities.

Biological Applications

1. Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial properties against multidrug-resistant Gram-positive pathogens. A study highlighted its potential as a scaffold for developing new antimicrobial agents targeting resistant strains of Staphylococcus aureus and Enterococcus faecium .

2. Anticancer Activity
The compound has been investigated for its anticancer properties. Studies have shown that thiourea derivatives can selectively inhibit cancer cell growth while sparing normal cells. Its structural similarity to known anticancer agents suggests that it may act through similar pathways .

Medicinal Applications

1. Therapeutic Agent Development
this compound is being explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets effectively. It has shown promise in developing new antibiotics and anticancer drugs .

2. Agricultural Uses
Thioureas have also been recognized for their herbicidal and insecticidal properties. This compound can be formulated into agricultural products to combat pests and enhance crop protection .

Industrial Applications

1. Specialty Chemicals Production
In the industrial sector, this compound is utilized in producing specialty chemicals with unique properties. It serves as a precursor for various chemical formulations used in different applications .

2. Catalysis
The compound has potential applications as a catalyst in chemical reactions due to its ability to facilitate various transformations efficiently .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the efficacy against resistant strainsShowed significant activity against methicillin-resistant S. aureus and vancomycin-resistant E. faecium
Research on Anticancer PropertiesEvaluated cytotoxic effects on cancer cell linesDemonstrated selective cytotoxicity towards cancer cells while sparing normal cells
Agricultural Application StudyExamined herbicidal propertiesFound effective against soil nematodes and insects

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-N-ethylthiourea involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of N-(2,5-dimethylphenyl)-N-ethylthiourea is heavily influenced by the position and nature of substituents on the phenyl ring. Key structural analogues include:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Properties/Activities Source/Reference
N-(3,5-Dimethylphenyl)thiourea 3,5-dimethylphenyl 180.27 Higher electron-withdrawing effect
N-(2,6-Dimethylphenyl)-N′-propanoylthiourea 2,6-dimethylphenyl 250.35 Altered torsion angles (44.9° vs. 62.7°)
N-(2,5-Dimethylphenyl)benzenesulfonamide 2,5-dimethylphenyl 275.34 C–SO₂–NH–C torsion angle = 62.7°
N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide 2,5-dimethylphenyl 298.39 IC₅₀ = 0.8 µM (MCF-7 cells)

Key Observations:

  • Substituent Position : The 2,5-dimethyl configuration optimizes steric and electronic effects compared to 3,5- or 2,6-dimethyl isomers. For example, N-(2,5-dimethylphenyl) derivatives exhibit superior photosynthetic electron transport (PET) inhibition (IC₅₀ ~10 µM) due to balanced lipophilicity and substituent orientation . In contrast, 3,5-dimethylphenyl derivatives, with stronger electron-withdrawing groups, may prioritize electronic effects over steric compatibility .
  • Conformational Flexibility : The torsion angle in N-(2,5-dimethylphenyl)benzenesulfonamide (62.7°) is closer to 2,3-dimethylphenyl analogues (64.8°) but distinct from 2,6-dimethylphenyl derivatives (44.9°), indicating that para-substituents reduce steric hindrance .
Antimicrobial and Anticancer Activity
  • The 2,5-dimethylphenyl scaffold is a hallmark of antimicrobial agents like echinocandins and linezolid, where substituent positions dictate target specificity . This compound derivatives show promise against antibiotic-resistant pathogens due to enhanced membrane penetration from increased lipophilicity .
  • In anticancer studies, N-(2,5-dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (IC₅₀ = 0.8 µM) outperforms doxorubicin in MCF-7 cell line inhibition, highlighting the critical role of the 2,5-dimethyl group in stabilizing ligand-receptor interactions .
Enzyme Inhibition
  • In PET inhibition, 2,5-dimethylphenyl carboxamides disrupt photosystem II at IC₅₀ ~10 µM, comparable to 3,5-difluorophenyl analogues but more effective than monosubstituted derivatives . This activity correlates with substituent electron-withdrawing capacity and optimal lipophilicity (logP ~2.5–3.0) .

Electronic and Lipophilic Properties

  • Electron Effects: The 2,5-dimethyl group provides moderate electron-donating character, enhancing resonance stabilization in thiourea derivatives.
  • Lipophilicity: The 2,5-dimethyl configuration increases logP values by ~0.5 units compared to non-methylated analogues, improving membrane permeability but requiring balance to avoid toxicity .

Biological Activity

N-(2,5-Dimethylphenyl)-N-ethylthiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.

Chemical Structure and Properties

This compound is characterized by its thiourea functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets. The compound's structure can influence its reactivity and biological activity, making it a subject of extensive research.

Antimicrobial Properties

Recent studies indicate that thiourea derivatives, including this compound, exhibit broad-spectrum antimicrobial activities. For instance, derivatives have shown efficacy against resistant strains of Staphylococcus aureus and Candida species. In a study examining various thiourea compounds, some exhibited minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against bacterial targets .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). IC50 values for these compounds ranged from 3 to 20 µM, indicating promising anti-proliferative effects .

Table 1: Anticancer Activity of this compound Derivatives

Cell LineIC50 (µM)
MDA-MB-2313 - 14
SK-Hep-17 - 20
NUGC-310 - 18

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with enzymes or proteins, potentially inhibiting their activity. Additionally, the compound may interfere with signaling pathways critical for cancer cell survival and proliferation .

Case Studies

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of thiourea derivatives, this compound was tested against human leukemia cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis. Flow cytometry analysis showed an increase in cells in the S phase of the cell cycle, suggesting that the compound effectively disrupts normal cell division processes .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against drug-resistant strains of bacteria. The results demonstrated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values comparable to those of standard antibiotics .

Q & A

What experimental methodologies are recommended for synthesizing and characterizing N-(2,5-Dimethylphenyl)-N-ethylthiourea?

Basic Research Question
Answer:
The synthesis typically involves reacting substituted anilines with thiocarbonyl reagents. For example, analogous compounds like N-(2,5-dimethylphenyl) derivatives are synthesized via nucleophilic substitution between 2,5-dimethylaniline and ethyl isothiocyanate under controlled pH and temperature. Purification involves recrystallization from ethanol or dichloromethane . Characterization requires:

  • Infrared (IR) Spectroscopy : Confirm thiourea C=S stretch (~1250–1350 cm⁻¹) and N–H stretches (~3200 cm⁻¹).
  • NMR : Analyze aromatic protons (δ 6.5–7.5 ppm) and methyl/ethyl group signals.
  • X-ray Crystallography : Resolve conformational details (e.g., torsion angles, hydrogen bonding) using SHELX programs .

How can researchers design experiments to evaluate the biological activity of this compound?

Basic Research Question
Answer:
Initial screening should focus on target-specific assays:

  • Antimicrobial Activity : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus), with MIC (Minimum Inhibitory Concentration) determination .
  • Photosynthetic Electron Transport (PET) Inhibition : Isolate spinach chloroplasts and measure oxygen evolution rates under light. Calculate IC₅₀ values using Hill reaction-based assays .
  • Anticancer Potential : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare cytotoxicity with normal cells. Include positive controls (e.g., doxorubicin) .

What advanced crystallographic techniques are critical for resolving structural ambiguities in thiourea derivatives?

Advanced Research Question
Answer:
High-resolution X-ray diffraction combined with SHELXL refinement is essential:

  • Torsion Angle Analysis : Determine S–N–C–C torsion angles to assess conformational flexibility (e.g., 62.7° in N-(2,5-dimethylphenyl)benzene-sulfonamide ).
  • Hydrogen Bonding Networks : Identify intermolecular interactions (e.g., N–H···O=S bonds forming inversion dimers) using difference Fourier maps .
  • Disorder Modeling : Apply PART and ISOR commands in SHELXL to refine disordered methyl/ethyl groups .
    Table 1 : Structural parameters for related thiourea derivatives:
CompoundTorsion Angle (°)Dihedral Angle (°)Hydrogen Bond Length (Å)
This compound (hypothetical)~60–70 (estimated)~40–502.85–3.10 (N–H···O/S)
N-(2,5-Dimethylphenyl)benzene-sulfonamide 62.740.42.89 (N–H···O)
N-(2,3-Dimethylphenyl) analog 64.853.67–56.992.91 (N–H···O)

How do substituent position and electronic effects influence the photosynthetic inhibition activity of this compound analogs?

Advanced Research Question
Answer:
Structure-activity relationships (SAR) reveal:

  • Substituent Position : 2,5-Dimethyl groups enhance PET inhibition (IC₅₀ ~10 µM) compared to 3,5-substituted analogs, likely due to steric compatibility with photosystem II (PSII) binding pockets .
  • Electron-Withdrawing Effects : Fluorine substituents increase lipophilicity and membrane permeability, improving activity. However, dimethyl groups balance hydrophobicity without excessive steric hindrance .
  • Methodological Validation : Compare IC₅₀ values across derivatives using standardized chloroplast isolation protocols and Hill reaction assays .

What conformational analysis approaches are used to correlate molecular structure with biological activity in thiourea derivatives?

Advanced Research Question
Answer:

  • X-ray Conformational Mapping : Quantify S–N–C–C torsion angles and dihedral angles between aromatic rings. For example, a 51.07° dihedral angle in N-(2,5-dimethylphenyl) analogs may optimize π-π stacking in enzyme active sites .
  • DFT Calculations : Model energy-minimized conformers (e.g., Gaussian 09) to predict binding modes with PSII D1 proteins .
  • Dynamic NMR : Track rotational barriers of ethyl groups to assess flexibility in solution-phase interactions .

How can researchers resolve contradictions in crystallographic data for structurally similar thiourea derivatives?

Advanced Research Question
Answer:
Contradictions in torsion angles or hydrogen bonding patterns (e.g., 71.41° vs. 60.37° in related sulfonamides ) require:

  • Multi-Method Refinement : Cross-validate SHELXL results with MoPro for disorder handling .
  • Temperature-Dependent Studies : Collect data at 100 K and 298 K to assess thermal motion effects.
  • Database Mining : Compare with Cambridge Structural Database (CSD) entries to identify outliers.

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